![molecular formula C62H87N13O11 B11932518 (2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)

(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

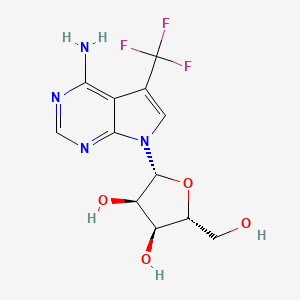

LY2510924 is a small cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown significant potential in inhibiting tumor growth and metastasis in various cancer models, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: LY2510924 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the cyclic structure, which is crucial for its biological activity .

Industrial Production Methods: While specific industrial production methods for LY2510924 are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: LY2510924 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as part of its functional activity .

Common Reagents and Conditions: The synthesis of LY2510924 involves the use of protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents such as trifluoroacetic acid (TFA). Cyclization is achieved using specific cyclizing agents under controlled conditions .

Major Products Formed: The major product formed is the cyclic peptide LY2510924 itself, which is characterized by its high affinity and selectivity for the CXCR4 receptor .

Scientific Research Applications

LY2510924 has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth and metastasis in various cancer models, including non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer . Additionally, LY2510924 has been investigated for its ability to mobilize hematopoietic stem cells, making it a potential candidate for stem cell transplantation .

Mechanism of Action

LY2510924 exerts its effects by selectively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition disrupts the signaling pathways involved in tumor growth, metastasis, and cell migration. Key pathways affected include the PI3K/Akt and Ras/Raf/MAPK cascades .

Comparison with Similar Compounds

Similar Compounds:

- AMD3100 (Plerixafor)

- FC131

- BL01

Uniqueness: LY2510924 is unique due to its cyclic peptide structure, which provides high stability and selectivity for the CXCR4 receptor. Unlike other CXCR4 antagonists, LY2510924 has shown a favorable pharmacokinetic profile and significant efficacy in preclinical cancer models .

Properties

Molecular Formula |

C62H87N13O11 |

|---|---|

Molecular Weight |

1190.4 g/mol |

IUPAC Name |

(2S,5S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide |

InChI |

InChI=1S/C62H87N13O11/c1-38(2)65-30-12-10-19-46(55(63)79)71-59(83)49-28-29-53(77)70-51(34-40-15-6-5-7-16-40)60(84)75-52(35-41-23-26-45(76)27-24-41)61(85)73-47(20-11-13-31-66-39(3)4)57(81)72-48(21-14-32-67-62(64)86)58(82)74-50(56(80)68-37-54(78)69-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,65-66,76H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,79)(H,68,80)(H,69,78)(H,70,77)(H,71,83)(H,72,81)(H,73,85)(H,74,82)(H,75,84)(H3,64,67,86)/t46-,47?,48?,49+,50?,51-,52-/m0/s1 |

InChI Key |

DDZCMBOHPTXPRC-AOSPDLCISA-N |

Isomeric SMILES |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCNC(=O)N |

Canonical SMILES |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCNC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)

![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)

![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)